2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
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Overview
Description
2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes a biphenyl core and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by reduction and alkylation steps to introduce the 2-methylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the biphenyl compound.
Scientific Research Applications
2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Methylpropyl)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, altering their function and triggering specific cellular responses. The exact pathways and molecular targets would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl 2-methylpropanoate: Another compound with a similar alkyl group but different functional groups and properties.
Biphenyl derivatives: Compounds with similar biphenyl cores but different substituents, leading to varied chemical and physical properties.
Properties
CAS No. |
89228-97-7 |
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Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H20O/c1-12(2)11-15-14(9-6-10-16(15)17)13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3 |
InChI Key |
LBKSAOMTBWQXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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